molecular formula C12H13Cl2NO3 B14512187 Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate CAS No. 62805-13-4

Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate

Cat. No.: B14512187
CAS No.: 62805-13-4
M. Wt: 290.14 g/mol
InChI Key: DTMGOOGFSRBFMY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is an organic compound with the molecular formula C10H9Cl2NO2. This compound is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate typically involves the reaction of 2,6-dichloropyridine with ethyl 3-methylbut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Triclopyr: Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-.

    4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine: .

Uniqueness

Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

62805-13-4

Molecular Formula

C12H13Cl2NO3

Molecular Weight

290.14 g/mol

IUPAC Name

ethyl 2-(2,6-dichloropyridin-3-yl)oxy-3-methylbut-2-enoate

InChI

InChI=1S/C12H13Cl2NO3/c1-4-17-12(16)10(7(2)3)18-8-5-6-9(13)15-11(8)14/h5-6H,4H2,1-3H3

InChI Key

DTMGOOGFSRBFMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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